Z-L-Dab(aloc)-oh dcha

CAS No.:

Cat. No.: VC13523461

Molecular Formula: C28H43N3O6

Molecular Weight: 517.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H43N3O6 |

|---|---|

| Molecular Weight | 517.7 g/mol |

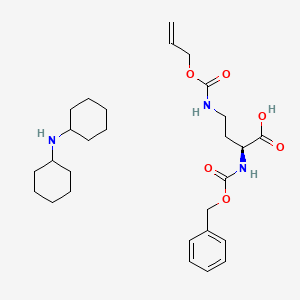

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |

| Standard InChI Key | YPBSZTLSVRWADJ-ZOWNYOTGSA-N |

| Isomeric SMILES | C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

| SMILES | C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Z-L-Dab(Alloc)-OH·DCHA consists of a Dab residue modified with two orthogonal protecting groups:

-

Z group (Benzyloxycarbonyl): Protects the α-amino group, stable under acidic and basic conditions but removable via hydrogenolysis .

-

Alloc group (Allyloxycarbonyl): Protects the β-amino group, cleavable under mild conditions using palladium catalysts .

The DCHA counterion (C₁₂H₂₃N) improves the compound’s solubility in organic solvents, facilitating handling during SPPS . The full molecular formula is C₃₁H₄₈N₄O₆, derived from the Dab core (C₄H₁₀N₂O₂), Z group (C₇H₅O₂), Alloc group (C₄H₅O₂), and DCHA .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1263046-32-7 | |

| Molecular Weight | 517.66 g/mol | |

| Formula | C₃₁H₄₈N₄O₆ | |

| Protection Stability | Z: H₂/Pd; Alloc: Pd(0)/PhSiH₃ |

Synthesis and Purification

Stepwise Protection Strategy

The synthesis involves sequential protection of Dab’s amino groups:

-

Z Protection: React Dab with benzyl chloroformate (Cbz-Cl) in alkaline aqueous solution, yielding Z-Dab-OH .

-

Alloc Protection: Treat Z-Dab-OH with allyl chloroformate (Alloc-Cl) in dichloromethane with N-methylmorpholine, forming Z-L-Dab(Alloc)-OH .

-

Salt Formation: Combine the product with dicyclohexylamine in ethyl acetate to precipitate Z-L-Dab(Alloc)-OH·DCHA .

Critical Reaction Parameters:

-

Temperature: 0–5°C during Alloc protection to prevent epimerization .

-

Solvent: Tetrahydrofuran (THF) for optimal solubility of intermediates .

Applications in Peptide Synthesis

Orthogonal Deprotection in SPPS

The Alloc group’s Pd-mediated cleavage enables selective β-amino deprotection while retaining the Z group, ideal for synthesizing branched peptides or cyclized structures . For example, in glycopeptide synthesis, Alloc removal allows site-specific conjugation of carbohydrates without disturbing acid-labile Z groups .

Case Study: A 2023 study utilized Z-L-Dab(Alloc)-OH·DCHA to construct antimicrobial peptides with lysine-like side chains, achieving 85% yield after sequential deprotection .

Compatibility with Click Chemistry

The Alloc group’s allyl moiety participates in thiol-ene reactions, enabling post-synthetic modifications. This aligns with trends in bioconjugation, where Z-L-Dab(Alloc)-OH·DCHA serves as a scaffold for fluorescent tags or polyethylene glycol (PEG) chains .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Boc-D-Dap(Alloc)-OH·DCHA (CAS 204197-26-2)

| Parameter | Z-L-Dab(Alloc)-OH·DCHA | Boc-D-Dap(Alloc)-OH·DCHA |

|---|---|---|

| Core Structure | Diaminobutyric Acid | Diaminopropionic Acid |

| Molecular Weight | 517.66 g/mol | 469.62 g/mol |

| α-Amino Protection | Z (Cbz) | Boc |

| Deprotection Conditions | H₂/Pd | TFA |

| Solubility in DMF | 45 mg/mL | 32 mg/mL |

The longer carbon chain in Dab enhances steric accessibility for enzymatic modifications compared to Dap derivatives .

Future Research Directions

-

Enzymatic Compatibility Studies: Evaluate stability in protease-rich environments for drug delivery applications.

-

Novel Deprotection Methods: Explore photolabile alternatives to Alloc for light-triggered peptide assembly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume